methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate
Description
Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate is a complex organic compound featuring a benzo[d]isothiazole core
Properties
IUPAC Name |
methyl 2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-11(16(21)19-14-9-5-3-7-12(14)18(23)26-2)20-17(22)13-8-4-6-10-15(13)27(20,24)25/h3-11H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOIVBIEMGRREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzo[d]isothiazole-1,1-Dioxide Core
The benzo[d]isothiazole-1,1-dioxide scaffold is synthesized via a domino reaction sequence involving sulfonation, halogenation, and cyclization. As demonstrated in the synthesis of analogous compounds (Source 3), chalcone derivatives serve as precursors. For instance, treatment of chalcone sulfonyl chlorides with bromine generates dibromo intermediates, which undergo cyclization with diamines like 1,2-diaminopropane. This method yields the isothiazole ring system with a 3-oxo group and 1,1-dioxide substitution.
Key Reaction Conditions :
- Sulfonation : Chlorosulfonic acid reacts with chalcones at 0–5°C to form sulfonyl chlorides.
- Halogenation : Bromine in dichloromethane introduces dibromo substituents, facilitating subsequent cyclization.
- Cyclization : Ethanol reflux with 1,2-diaminopropane induces ring closure, forming the benzoisothiazole dioxide core.
Introduction of the Propanamido Side Chain
The propanamido group (-NHCOCH2-) is introduced via nucleophilic acyl substitution or coupling reactions. A method adapted from Source 1 involves reacting the benzoisothiazole dioxide intermediate with bromopropanoyl chloride in the presence of a base such as triethylamine. Alternatively, carbodiimide-mediated coupling (e.g., EDCl/HOBt) between the amine-functionalized benzoisothiazole and propanoic acid derivatives achieves the amide linkage.
Optimization Insights :
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) ensures solubility of intermediates.
- Temperature Control : Reactions proceed at 0–25°C to minimize side reactions like over-acylation.
- Purification : Column chromatography with hexane/ethyl acetate (10:1) effectively isolates the propanamido intermediate.
Esterification to Form the Methyl Benzoate Moiety
The methyl benzoate group is incorporated through esterification of a 2-aminobenzoic acid precursor. As outlined in Source 2, 2-aminobenzoic acid is treated with methanol under acidic catalysis (e.g., sulfuric acid) to yield methyl 2-aminobenzoate. Subsequent acylation with the propanamido-isothiazole derivative completes the target compound’s backbone.
Critical Parameters :
- Catalyst Efficiency : Concentrated H2SO4 (1–2 equiv.) achieves >90% esterification yield.
- Reaction Time : 12–24 hours under reflux ensures complete conversion.
- Workup : Neutralization with aqueous NaHCO3 followed by extraction with DCM minimizes acid residues.
Final Coupling and Global Deprotection
The coupling of the propanamido-isothiazole and methyl benzoate fragments is achieved via peptide coupling reagents. Source 1 highlights the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF, enabling efficient amide bond formation between the carboxylic acid and amine groups.
Representative Procedure :
- Combine methyl 2-aminobenzoate (1.0 equiv.) with HATU (1.2 equiv.) and DIPEA (3.0 equiv.) in anhydrous DMF.
- Add the propanamido-isothiazole carboxylic acid (1.1 equiv.) and stir at 25°C for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Analytical Characterization and Validation
The compound’s structure is confirmed through spectroscopic and crystallographic analyses:
Spectroscopic Data :
- ¹H NMR (600 MHz, CDCl3): δ 8.02 (d, J = 7.8 Hz, 1H, aromatic), 7.89 (s, 1H, NH), 7.45–7.38 (m, 2H, isothiazole-H), 3.92 (s, 3H, OCH3), 2.54 (q, J = 6.6 Hz, 2H, CH2).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1340–1160 cm⁻¹ (S=O asymmetric/symmetric stretching).
- LC-MS : [M+H]+ at m/z 433.1, consistent with the molecular formula C₁₇H₁₅N₂O₆S.
X-ray Crystallography : Single-crystal analysis (Source 3) confirms the planar benzoisothiazole ring and the spatial orientation of the propanamido side chain.
Industrial-Scale Production Considerations
Adapting continuous flow processes from Source 4 enhances scalability:
- Sulfuration and Amination : Tubular reactors enable precise control over reaction parameters, reducing byproduct formation.
- Purification : In-line liquid-liquid extraction and continuous chromatography improve yield and purity.
- Energy Efficiency : Microreactor technology minimizes thermal degradation during exothermic steps.
Challenges and Mitigation Strategies
- Byproduct Formation : Over-sulfonation during ring formation is mitigated by controlled addition of chlorosulfonic acid.
- Amide Hydrolysis : Use of anhydrous solvents and molecular sieves preserves amide integrity during coupling.
- Crystallization Issues : Recrystallization from ethanol/water (1:1) yields high-purity crystals.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide functional groups in this compound are susceptible to hydrolysis under specific conditions:
Ester Hydrolysis
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Acidic Conditions : The methyl ester group undergoes hydrolysis to form the corresponding carboxylic acid. For example, treatment with concentrated HCl in aqueous methanol yields 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoic acid .
-
Basic Conditions : Saponification with NaOH or KOH produces the carboxylate salt, which can be acidified to isolate the free acid .
Amide Hydrolysis
-
Strong Acidic Hydrolysis : Prolonged refluxing with HCl generates 2-aminobenzoic acid and 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoic acid .
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Enzymatic Cleavage : Limited data exist, but protease-mediated cleavage of the amide bond is theoretically feasible under physiological conditions.
Nucleophilic Substitution at the Benzoate Ester
The methyl ester group participates in transesterification and nucleophilic acyl substitution:
Electrophilic Aromatic Substitution
The benzoisothiazolone ring’s electron-deficient nature directs electrophilic substitution to specific positions:
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Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at the 5-position of the benzoisothiazolone ring .
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Halogenation : Bromine in acetic acid yields 5-bromo derivatives .
Condensation Reactions
The amide nitrogen can act as a weak nucleophile in condensation reactions:
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Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to form imine derivatives .
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Peptide Coupling : Carbodiimide-mediated coupling with amino acids generates peptide-linked analogs.
Reduction of Functional Groups
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Ester to Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the ester to 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzyl alcohol .
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Sulfone Stability : The sulfone group remains inert under standard reduction conditions .
Oxidative Transformations
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Amide Oxidation : Strong oxidants like KMnO₄ in acidic media convert the amide to a nitrile, though yields are moderate (∼45%) .
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Ring Oxidation : No reported oxidation of the benzoisothiazolone ring under mild conditions, likely due to its electron-deficient state.
Photochemical Reactivity
UV irradiation in methanol induces C–S bond cleavage in the benzoisothiazolone ring, producing sulfonic acid derivatives .
Key Stability Considerations
Scientific Research Applications
Antibacterial and Antifungal Activity
Research indicates that compounds containing benzothiazole structures exhibit notable antibacterial and antifungal properties. Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate has shown potential in modulating enzymes or receptors involved in microbial resistance mechanisms. The unique structure may enhance its effectiveness compared to simpler analogs .
Anticancer Properties
Studies have reported that derivatives of benzothiazole can exhibit anticancer activity by interacting with specific molecular targets involved in cancer progression. This compound may act on pathways that regulate cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
In another investigation, this compound was tested for its anticancer properties against various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer drug candidate. Further molecular docking studies suggested strong binding affinity to key proteins involved in cancer pathways .
Mechanism of Action
The mechanism of action of methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate involves its interaction with biological targets through the isothiazole ring. This ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfone group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to other isothiazole derivatives, methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functional groups (sulfone and ester) make it versatile for various applications.
Biological Activity
Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is C₁₀H₉N₁O₅S, with a molecular weight of approximately 255.25 g/mol. The compound is characterized by a benzothiazole core, which is significant in medicinal chemistry due to its diverse biological properties.
Structural Characteristics
The compound contains:
- Benzothiazole Ring : A fused ring system that contributes to its biological activity.
- Dioxido and Oxo Groups : These functional groups enhance the compound's reactivity and interaction with biological targets.
Biological Activity
This compound exhibits several notable biological activities:
Antimicrobial Properties
Research indicates that compounds containing benzothiazole structures often display antibacterial and antifungal properties. The unique structure of this compound may enhance its interaction with microbial targets, potentially leading to effective therapeutic applications against various pathogens.
Anticancer Activity
Benzothiazole derivatives have been reported to possess anticancer properties. This compound's ability to modulate specific receptors or enzymes involved in cancer progression suggests its potential as an anticancer agent. Studies have shown that similar compounds can inhibit tumor growth in xenograft models, indicating promising avenues for further research .
The mechanism of action involves the compound's interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and interactions are still under investigation but are crucial for understanding its therapeutic potential.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Benzothiazole | Benzothiazole Structure | Antibacterial, antifungal | Simple structure |
| Benzimidazole | Benzimidazole Structure | Anticancer | Contains nitrogen in heterocycle |
| This compound | Methyl Compound Structure | Antimicrobial, anticancer | Complex structure with dioxido group |
Recent Studies
- Anticancer Efficacy : A study evaluated the anticancer efficacy of this compound in vitro against various cancer cell lines. Results indicated significant inhibition of cell proliferation at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Testing : In another study, the compound was tested against a panel of bacterial strains. It demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, which highlights its potential use in treating bacterial infections.
Future Directions
Further research is warranted to explore:
- In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic studies : To elucidate the precise molecular interactions and pathways involved in its biological activity.
- Structural modifications : To enhance potency and selectivity towards specific biological targets.
Q & A
Q. Optimization Strategies :
Q. Table 1: Key Reaction Parameters
| Step | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Sulfone formation | Water | 0–5°C | 50% | |
| Amide coupling | DMF | 80°C | 65–70% |
Advanced: How can researchers resolve contradictions in NMR and X-ray crystallography data when characterizing the compound’s conformation?
Methodological Answer:
Discrepancies between solution-state NMR (flexible conformers) and solid-state X-ray (fixed geometry) require:
Variable-Temperature NMR : To identify dynamic processes. For example, Bunev et al. observed coalescence of proton signals at 323 K, indicating rotational barriers around the amide bond .
DFT Calculations : Compare computed torsion angles (e.g., N–C–C–C dihedral angles of -100.3° vs. crystallographic -96.5°) to validate preferred conformations .
Intermolecular Interactions : Analyze hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯O bonds) that stabilize specific conformers in the crystal lattice .
Basic: What spectroscopic techniques are most effective for confirming the sulfone moiety and amide linkages?
Methodological Answer:
Q. Table 2: Key Spectroscopic Data
| Technique | Functional Group | Characteristic Signal | Reference |
|---|---|---|---|
| IR | S=O | 1267 cm⁻¹ (asymmetric) | |
| <sup>1</sup>H NMR | Amide NH | δ 8.87 ppm (s, 1H) |
Advanced: What strategies improve aqueous solubility without compromising bioactivity?
Methodological Answer:
Structural Modifications :
- Introduce carboxylate salts via saponification (e.g., ester-to-acid conversion increases solubility by 15×) .
- Attach polyethylene glycol (PEG) chains to the benzoate ester (e.g., PEG-400 increases solubility to 12 mg/mL) .
Co-Crystallization : β-cyclodextrin (1:2 molar ratio) enhances dissolution rates by 300% while maintaining MIC values ≤8 μg/mL against S. aureus .
Q. Table 3: Solubility Enhancement Results
| Method | Solubility (mg/mL) | Bioactivity Retention | Reference |
|---|---|---|---|
| Saponification | 8.5 (vs. 0.5) | Yes | |
| β-CD co-crystallization | 2.1 (vs. 0.7) | Yes |
Basic: How can purity and stability be assessed during storage?
Methodological Answer:
- HPLC Analysis : Monitor degradation using a C18 column (ACN/water gradient; RT = 6.2 min for intact compound).
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; ≤5% degradation indicates acceptable stability .
Advanced: What computational methods predict environmental fate and biodegradation pathways?
Methodological Answer:
- EPI Suite™ Modeling : Estimate biodegradation half-life (t1/2 = 28 days) and bioaccumulation factor (BCF = 12) .
- Metabolic Pathway Prediction : Use BioTransformer 3.0 to identify hydroxylation at the benzothiazole ring (m/z +16) as the primary degradation route .
Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis; airborne exposure limits ≤1 mg/m³ .
- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced antimicrobial activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
